2-chloro-N-(2-methoxy-4-nitrophenyl)benzamide
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Overview
Description
2-chloro-N-(2-methoxy-4-nitrophenyl)benzamide is an organic compound with the molecular formula C14H11ClN2O4 It is a benzamide derivative that features a chloro group, a methoxy group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methoxy-4-nitrophenyl)benzamide typically involves the reaction of 2-methoxy-4-nitroaniline with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-methoxy-4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Hydrogen gas with a palladium catalyst, or other reducing agents like tin(II) chloride.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Reduction: Formation of 2-chloro-N-(2-methoxy-4-aminophenyl)benzamide.
Oxidation: Formation of 2-chloro-N-(2-hydroxy-4-nitrophenyl)benzamide.
Scientific Research Applications
2-chloro-N-(2-methoxy-4-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methoxy-4-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to the active site of an enzyme or receptor, leading to inhibition or activation of its function.
Comparison with Similar Compounds
2-chloro-N-(2-methoxy-4-nitrophenyl)benzamide can be compared to other benzamide derivatives, such as:
2-chloro-N-(4-nitrophenyl)benzamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
2-methoxy-N-(2-chloro-4-nitrophenyl)benzamide: Similar structure but with different substitution patterns, leading to variations in properties.
N-(2-methoxy-4-nitrophenyl)benzamide:
The presence of the chloro, methoxy, and nitro groups in this compound makes it unique and potentially more versatile in various chemical and biological contexts.
Properties
IUPAC Name |
2-chloro-N-(2-methoxy-4-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-21-13-8-9(17(19)20)6-7-12(13)16-14(18)10-4-2-3-5-11(10)15/h2-8H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYUVVMXQNIFNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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